![molecular formula C11H12ClNO2 B14171674 (3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile CAS No. 922735-27-1](/img/structure/B14171674.png)
(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile is an organic compound characterized by the presence of a chlorophenyl group, a methoxy group, a hydroxyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile typically involves the reaction of 4-chlorobenzyl alcohol with a suitable nitrile precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Formation of 4-[(4-Chlorophenyl)methoxy]-3-oxobutanenitrile.
Reduction: Formation of 4-[(4-Chlorophenyl)methoxy]-3-aminobutanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 5-(4-Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives
Uniqueness
(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
922735-27-1 |
|---|---|
Formule moléculaire |
C11H12ClNO2 |
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
(3S)-4-[(4-chlorophenyl)methoxy]-3-hydroxybutanenitrile |
InChI |
InChI=1S/C11H12ClNO2/c12-10-3-1-9(2-4-10)7-15-8-11(14)5-6-13/h1-4,11,14H,5,7-8H2/t11-/m0/s1 |
Clé InChI |
DESAZRGFHNPIJX-NSHDSACASA-N |
SMILES isomérique |
C1=CC(=CC=C1COC[C@H](CC#N)O)Cl |
SMILES canonique |
C1=CC(=CC=C1COCC(CC#N)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)
![(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14171592.png)
![{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B14171598.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)

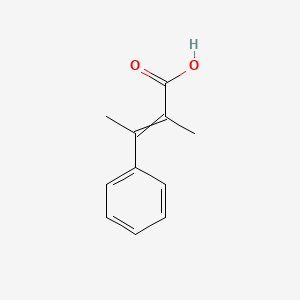

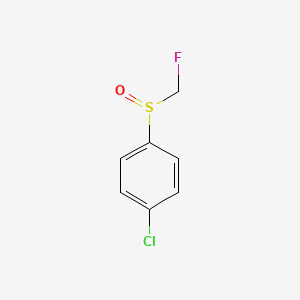
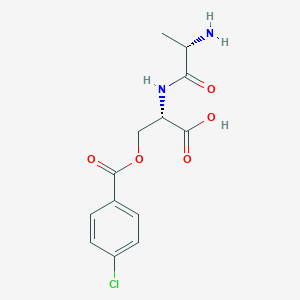
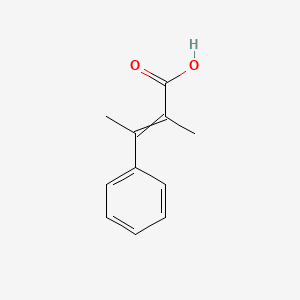
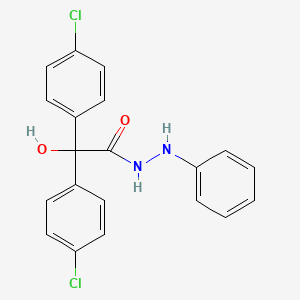
![9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14171635.png)
![3-Ethyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14171641.png)
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14171652.png)
